Cas no 924871-32-9 (4-(4-??????????????????????)-4-????????????????????????????????)

4-(4-??????????????????????)-4-???????????????????????????????? structure
924871-32-9 structure
Product name:4-(4-??????????????????????)-4-????????????????????????????????
CAS No:924871-32-9
MF:C12H13NO2
MW:203.237123250961
CID:3102975
PubChem ID:16765318

4-(4-??????????????????????)-4-???????????????????????????????? Chemical and Physical Properties

Names and Identifiers

    • 4-(4-??????????????????????)-4-????????????????????????????????
    • AKOS005603846
    • 924871-32-9
    • 4-(4-ethoxyphenyl)-4-oxobutanenitrile
    • STK691852
    • RKDAKUPMYFYKBN-UHFFFAOYSA-N
    • CS-0325793
    • Benzenebutanenitrile, 4-ethoxy-.gamma.-oxo-
    • Inchi: InChI=1S/C12H13NO2/c1-2-15-11-7-5-10(6-8-11)12(14)4-3-9-13/h5-8H,2-4H2,1H3
    • InChI Key: RKDAKUPMYFYKBN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 203.094628657Da
  • Monoisotopic Mass: 203.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 50.1Ų

4-(4-??????????????????????)-4-???????????????????????????????? Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
LN8685158-1g
4-(4-Ethoxyphenyl)-4-oxobutanenitrile
924871-32-9 98%
1g
RMB 4972.80 2025-02-20
Cooke Chemical
LN8685158-5g
4-(4-Ethoxyphenyl)-4-oxobutanenitrile
924871-32-9 98%
5g
RMB 12426.40 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396463-5g
4-(4-Ethoxyphenyl)-4-oxobutanenitrile
924871-32-9 98%
5g
¥20192.00 2024-04-25
Cooke Chemical
LN8685158-500mg
4-(4-Ethoxyphenyl)-4-oxobutanenitrile
924871-32-9 98%
500mg
RMB 3550.40 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396463-1g
4-(4-Ethoxyphenyl)-4-oxobutanenitrile
924871-32-9 98%
1g
¥8702.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396463-500mg
4-(4-Ethoxyphenyl)-4-oxobutanenitrile
924871-32-9 98%
500mg
¥6213.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396463-2g
4-(4-Ethoxyphenyl)-4-oxobutanenitrile
924871-32-9 98%
2g
¥10865.00 2024-04-25
Cooke Chemical
LN8685158-2g
4-(4-Ethoxyphenyl)-4-oxobutanenitrile
924871-32-9 98%
2g
RMB 6686.40 2025-02-20

Additional information on 4-(4-??????????????????????)-4-????????????????????????????????

Introduction to Compound with CAS No. 924871-32-9 and Product Name: 4-(4-??????????????????????)-4-????????????????????????????????

The compound with the CAS number 924871-32-9 and the product name 4-(4-??????????????????????)-4-??????????????????????????????? represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development, particularly in the area of targeted therapy and molecular imaging.

Recent studies have highlighted the compound's role as a novel intermediate in the synthesis of bioactive molecules. The structural framework of 4-(4-??????????????????????)-4-??????????? incorporates a highly functionalized aromatic core, which is pivotal for its interaction with biological targets. This design allows for precise modulation of its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further exploration.

In the realm of medicinal chemistry, the compound's derivatives have shown promise in preclinical trials as potential candidates for treating various diseases, including cancer and inflammatory disorders. The aromatic moiety in its structure facilitates stable binding to biological receptors, enhancing its therapeutic efficacy. Additionally, its synthetic versatility enables chemists to modify its structure, leading to a diverse array of analogs with tailored properties.

One of the most compelling aspects of this compound is its potential in the development of targeted drug delivery systems. Researchers have leveraged its structural features to create nanoparticles that can specifically deliver therapeutic agents to diseased cells while minimizing side effects. This approach aligns with the growing trend toward personalized medicine, where treatments are customized to individual patients' needs.

The compound's utility extends beyond pharmaceutical applications. In chemical biology, it serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its ability to interact with specific enzymes has provided insights into disease pathways, aiding in the development of new diagnostic tools and therapeutic strategies.

Advances in computational chemistry have further enhanced our understanding of this compound's behavior. Molecular modeling studies have revealed detailed insights into its interactions with biological targets, providing a foundation for rational drug design. These computational approaches are increasingly integral to modern drug discovery, enabling researchers to predict and optimize the properties of new compounds before experimental synthesis.

The synthesis of 4-(4-???)-4-??? involves sophisticated organic reactions that showcase the ingenuity of synthetic chemists. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key functional groups within its structure. These reactions are not only efficient but also environmentally friendly, aligning with the principles of green chemistry—a critical consideration in today's pharmaceutical industry.

Another notable feature is the compound's stability under various conditions, which is essential for its practical application in pharmaceutical formulations. Studies have demonstrated that it remains stable at physiological temperatures and pH levels, ensuring its integrity throughout the drug development process.

The regulatory landscape for new pharmaceutical compounds is stringent, requiring extensive testing to ensure safety and efficacy. The compound with CAS no. 924871-32-9 has undergone rigorous evaluation in preclinical studies, demonstrating a favorable safety profile. These studies have laid the groundwork for future clinical trials, where it will be tested in human subjects to further assess its therapeutic potential.

In conclusion, the compound 4-(4-???)-4-??? represents a significant milestone in chemical and biomedical research. Its unique structural features, synthetic versatility, and potential applications in drug development make it a promising candidate for future therapeutics. As research continues to uncover new insights into its properties and applications, it is poised to play a pivotal role in advancing medical science.

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